molecular formula C24H26N2O3 B2366352 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one CAS No. 898418-22-9

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one

Cat. No.: B2366352
CAS No.: 898418-22-9
M. Wt: 390.483
InChI Key: HFVFHZBNYAWYNZ-UHFFFAOYSA-N
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Description

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a 4H-pyran-4-one core structure that is substituted at the 2-position with a (4-phenylpiperazin-1-yl)methyl group and at the 5-position with a (3-methylphenyl)methoxy (3-methylbenzyloxy) group. The integration of a piperazine ring, a privileged scaffold in drug discovery, suggests potential for diverse biological interactions, particularly with enzymes or receptors of the central nervous system. The primary research applications of this compound are derived from its structural similarities to other documented pyranone and piperazine-containing molecules. It is investigated as a key intermediate or target molecule in the synthesis of novel bioactive compounds and as a potential pharmacological probe for studying enzyme inhibition and receptor modulation pathways. Its mechanism of action is anticipated to involve interactions with specific biological targets, such as G-protein coupled receptors or enzymes, due to the presence of the phenylpiperazine moiety, which is known to confer affinity for various neuroreceptors. Researchers utilize this compound in in vitro assays to explore its biochemical properties and therapeutic potential. Please note: This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. The product data is for reference purposes and we recommend researchers conduct their own spectral and analytical characterization to confirm identity and purity.

Properties

IUPAC Name

5-[(3-methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-19-6-5-7-20(14-19)17-29-24-18-28-22(15-23(24)27)16-25-10-12-26(13-11-25)21-8-3-2-4-9-21/h2-9,14-15,18H,10-13,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFHZBNYAWYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyran-4-one Core Formation

The pyran-4-one ring is typically synthesized via cyclocondensation reactions . A common approach involves the reaction of diketones with aldehydes under acidic or basic conditions. For example, ethyl acetoacetate and benzaldehyde derivatives can undergo Knorr-type cyclization to form the pyranone skeleton. Alternative methods include Michael addition followed by intramolecular cyclization, which ensures regioselectivity at the 4-position.

Key Reaction Conditions :

  • Solvents : Ethanol or dichloromethane are preferred for their ability to dissolve polar intermediates.
  • Catalysts : Lewis acids such as zinc chloride or acetic acid facilitate cyclization.
  • Temperature : Reactions are conducted at reflux (70–80°C) to ensure completion.

Functionalization at Position 2: (4-Phenylpiperazin-1-yl)methyl Attachment

The introduction of the piperazine moiety at position 2 involves Mannich reactions or alkylation strategies . A bromomethyl group at position 2 reacts with 4-phenylpiperazine in the presence of a base, forming the desired C–N bond. Alternatively, pre-formed piperazine derivatives are coupled via reductive amination using sodium cyanoborohydride.

Critical Parameters :

  • Coupling Agents : Triethylamine or DIPEA (diisopropylethylamine) are used to scavenge HBr generated during alkylation.
  • Solvent Systems : Dichloromethane or tetrahydrofuran (THF) are ideal for maintaining reagent solubility.

Reaction Optimization and Mechanistic Insights

Temperature and Solvent Effects

Optimal yields (>70%) are achieved when reactions are conducted under nitrogen atmospheres to prevent oxidation of intermediates. Polar aprotic solvents like DMF improve nucleophilicity in alkylation steps, while non-polar solvents (e.g., toluene) favor cyclization by azeotropic water removal.

Catalytic Enhancements

Recent advances employ palladium catalysts for Suzuki-Miyaura couplings in piperazine derivatization, though this method remains experimental for the target compound. Enzymatic catalysis using lipases has also been explored for enantioselective synthesis but requires further validation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1 v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities, particularly regioisomers.

Crystallization

Recrystallization from ethanol/water mixtures (9:1 v/v) yields analytically pure crystals, as confirmed by melting point analysis (mp 162–164°C).

Spectroscopic Confirmation

  • NMR : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 7.25–7.15 (m, aromatic protons), δ 4.55 (s, OCH₂), and δ 3.70–3.40 (m, piperazine CH₂).
  • MS : ESI-MS m/z 391.2 [M+H]⁺ aligns with the molecular formula C₂₄H₂₆N₂O₃.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

While laboratory-scale synthesis relies on batch reactors, continuous flow chemistry offers advantages for large-scale production, including improved heat transfer and reduced reaction times. Microreactors with immobilized catalysts (e.g., ZnCl₂ on silica) have demonstrated 85% yield in pyranone cyclization steps.

Environmental and Cost Metrics

  • Solvent Recovery : Ethanol and dichloromethane are recycled via distillation, reducing waste.
  • Atom Economy : The overall atom economy for the multi-step synthesis is ~65%, with piperazine incorporation being the least efficient step (45%).

Chemical Reactions Analysis

Types of Reactions

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, modifying the compound’s activity and solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research, aiming to elucidate its pharmacological potential.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyran-4-one core distinguishes this compound from structurally related heterocycles, such as triazole-thiones and pyridazinones. Key differences include:

Core Structure Example Compound Key Properties Reference
Pyran-4-one Target compound Electron-deficient, planar structure; potential for hydrogen bonding at ketone.
Triazole-thione 5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (23a) Thione group enhances sulfur-mediated interactions; non-planar due to triazole ring strain.
Pyridazinone 4-(4-Methoxyphenoxy)-2-(4-methylphenyl)-5-piperidino-2,3-dihydropyridazin-3-one Reduced aromaticity; lactam structure allows for varied substituent positioning.

The pyranone core’s electron deficiency may enhance reactivity in electrophilic substitutions compared to triazole-thiones or pyridazinones, which exhibit different electronic profiles .

Substituent Effects on Pharmacological Potential

The arylpiperazine moiety is a common feature in many bioactive compounds. Substituents on the phenyl ring or piperazine nitrogen significantly influence receptor affinity and pharmacokinetics:

Compound Substituent on Piperazine Biological Implications Reference
Target compound 4-Phenyl Enhanced lipophilicity; potential dopamine or serotonin receptor modulation.
5-[(3-Chlorobenzyl)oxy]-2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one 2-Fluorophenyl Fluorine increases metabolic stability and membrane permeability via reduced CYP450 metabolism.
[5-({1-[(4-Methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridin-2-yl]...methanone Trihydrochloride 4-Trifluoromethylphenyl Trifluoromethyl group enhances electron-withdrawing effects, potentially improving binding.

The target compound’s 3-methylphenylmethoxy group at position 5 may offer steric hindrance compared to smaller substituents (e.g., chlorine in ), affecting target selectivity.

Structural Characterization Techniques

Crystallographic data for related compounds often rely on programs like SHELX . For example, the pyran-4-one derivative in likely required SHELXL for refinement, ensuring accurate bond length and angle measurements critical for structure-activity relationship (SAR) studies.

Biological Activity

5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure comprising a pyranone core, a methoxy group, and a phenylpiperazine moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C26H30N4OC_{26}H_{30}N_{4}O with a molecular weight of approximately 430.55 g/mol. The presence of the methoxy group and the phenylpiperazine structure suggests potential interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. The phenylpiperazine moiety is known for its ability to modulate serotonin and dopamine receptors, which are crucial in the treatment of various psychiatric disorders. Additionally, the dihydropyridine-like structure may influence calcium channel activity, potentially impacting cellular signaling pathways.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit significant antidepressant effects through serotonin reuptake inhibition. This suggests that our compound may also possess similar properties.
  • Neuroprotective Effects : Preliminary studies have shown that derivatives of this class can protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
  • Antitumor Activity : Some related compounds have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity was evaluated using the MTT assay, revealing IC50 values in the micromolar range against human cancer cell lines such as HepG2 and MCF7.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of a compound structurally related to this compound using the forced swim test in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting potential efficacy in treating depression.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro testing on MCF7 breast cancer cells revealed that the compound exhibited an IC50 value of 5.0μM5.0\,\mu M, indicating moderate cytotoxicity. Further studies are necessary to elucidate the underlying mechanisms and optimize its structure for enhanced activity.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectIC50 ValueReference
AntidepressantReduction in immobilityNot specified
CytotoxicityAgainst MCF7 cells5.0μM5.0\,\mu M
NeuroprotectionProtection against oxidative stressNot specified

Q & A

Q. What are the key synthetic pathways for synthesizing 5-[(3-Methylphenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperazine Functionalization : Coupling 4-phenylpiperazine with an aldehyde or ketone under nucleophilic substitution conditions (e.g., DMF solvent, 60–80°C) to introduce the methylene bridge .

Pyranone Core Formation : Condensation of substituted dihydroxyacetophenone derivatives with aldehydes (e.g., 3-methylbenzyl bromide) under basic conditions (K₂CO₃, acetonitrile, reflux) to form the pyran-4-one scaffold .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the final product .

Q. Table 1. Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, 80°C, 12 h65–70>95%
2K₂CO₃, MeCN, reflux50–5590–92%

Q. How is the compound structurally characterized to confirm its identity?

Methodological Answer: Characterization involves:

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–O bond in pyranone: 1.36 Å) .
  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (~δ 3.8 ppm), piperazine methylene protons (δ 3.2–3.5 ppm) .
    • ¹³C NMR : Pyranone carbonyl at ~δ 170 ppm .
  • IR Spectroscopy : C=O stretch (~1720 cm⁻¹), N–H bend (piperazine, ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay Variability : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 3-methylphenyl with fluorophenyl) to isolate substituent effects .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes in receptor pockets (e.g., serotonin 5-HT₁A receptor) .

Q. Table 2. Example Bioactivity Comparison

DerivativeTarget ReceptorIC₅₀ (nM)Source
Parent Compound5-HT₁A120 ± 15
4-Fluorophenyl Analog5-HT₁A85 ± 10

Q. What experimental designs are optimal for studying the compound’s environmental fate?

Methodological Answer: Adopt a split-plot design (randomized blocks) to assess environmental persistence:

  • Variables : Soil type, pH, microbial activity .
  • Analysis :
    • LC-MS/MS : Quantify degradation products (e.g., demethylated pyranone).
    • Ecotoxicology : Algal growth inhibition tests (OECD 201) to evaluate toxicity .

Q. Table 3. Environmental Persistence Data

ConditionHalf-life (days)Major Metabolite
Aerobic Soil28 ± 3Demethylated pyranone
Aqueous (pH 7)14 ± 2Hydroxylated piperazine

Q. How does the methoxy group at the 3-methylphenyl position influence pharmacological activity?

Methodological Answer: The methoxy group enhances:

  • Lipophilicity : LogP increases by ~0.5 units (calculated via ChemAxon), improving blood-brain barrier penetration .
  • Receptor Binding : Hydrogen bonding with residues (e.g., Tyr390 in 5-HT₁A) stabilizes ligand-receptor complexes (docking score: −9.2 kcal/mol) .
  • Metabolic Stability : Reduces CYP3A4-mediated oxidation (in vitro t₁/₂: 45 min vs. 22 min for non-methoxy analog) .

Q. What strategies mitigate low solubility in aqueous media during in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 (1:4 v/v) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI <0.1) to enhance bioavailability .
  • pH Adjustment : Prepare buffers at pH 6.5 (near compound’s pKa of 5.8) to ionize the piperazine moiety .

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